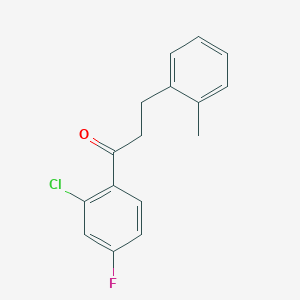

2'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone

Description

Structural Characterization and Nomenclature

This compound represents a sophisticated example of halogenated aromatic ketone chemistry, characterized by its distinctive substitution pattern that combines multiple functional groups in a precisely arranged molecular framework. The compound bears the Chemical Abstracts Service registry number 898789-85-0 and conforms to the International Union of Pure and Applied Chemistry nomenclature as 1-(2-chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one. This systematic naming convention clearly delineates the structural features that define the molecule, specifically identifying the propanone backbone that serves as the central scaffold connecting two aromatic ring systems with distinct substitution patterns.

The molecular architecture of this compound can be analyzed through several key structural parameters that collectively define its chemical identity and potential reactivity patterns. The molecular formula C₁₆H₁₄ClFO indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom, arranged in a configuration that maximizes both structural stability and functional diversity. The molecular weight of 276.73 grams per mole places this compound within the intermediate range of organic molecules, suggesting sufficient molecular complexity for diverse applications while maintaining manageable synthetic accessibility.

The structural characterization reveals two distinct aromatic ring systems connected through a propanone linker, with each ring bearing specific substituents that contribute to the overall molecular properties. The first aromatic ring features chlorine substitution at the 2-position and fluorine substitution at the 4-position relative to the carbonyl attachment point, creating a dihalogenated benzene derivative with unique electronic characteristics. The second aromatic ring incorporates a methyl group at the 2-position, providing hydrophobic character and steric influence that affects both molecular conformation and intermolecular interactions.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ClFO | Defines elemental composition |

| Molecular Weight | 276.73 g/mol | Indicates molecular size |

| Chemical Abstracts Service Number | 898789-85-0 | Unique identifier |

| International Union of Pure and Applied Chemistry Name | 1-(2-chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | Systematic nomenclature |

| Simplified Molecular Input Line Entry System Code | O=C(C1=CC=C(F)C=C1Cl)CCC2=CC=CC=C2C | Structural representation |

The three-dimensional molecular geometry exhibits conformational flexibility through rotation around the carbon-carbon bonds connecting the aromatic rings to the central propanone unit. This rotational freedom allows the molecule to adopt multiple conformations in solution, potentially influencing its reactivity profile and interaction with other chemical species. The presence of both electron-withdrawing halogen substituents and the electron-donating methyl group creates an electronic asymmetry that may facilitate selective chemical transformations at specific molecular sites.

Historical Context and Discovery

The development of this compound occurs within the broader historical context of propiophenone chemistry, which traces its origins to the fundamental understanding of aromatic ketone synthesis and reactivity. Propiophenone itself, bearing the Chemical Abstracts Service number 93-55-0 and systematic name 1-phenyl-1-propanone, serves as the parent compound for this extensive family of aromatic ketones. The historical development of propiophenone derivatives reflects the progressive sophistication of organic synthesis methodologies, particularly in the areas of halogenation and aromatic substitution reactions.

The synthesis of halogenated propiophenones gained significant momentum with the advancement of Friedel-Crafts acylation methodologies, which provided reliable routes for introducing acyl functionalities onto aromatic ring systems. The historical significance of the haloform reaction, discovered in 1822 by Georges-Simon Serullas, established fundamental principles for the manipulation of methyl ketones that later influenced the development of propiophenone chemistry. This reaction demonstrated the unique reactivity of methyl ketones toward halogenation and subsequent chemical transformations, laying groundwork for the systematic exploration of halogenated aromatic ketones.

The evolution of halogenation techniques throughout the nineteenth and twentieth centuries created opportunities for synthesizing increasingly complex substituted propiophenones. The development of selective halogenation methods enabled chemists to introduce specific halogen atoms at predetermined positions on aromatic rings, facilitating the preparation of compounds such as this compound with precise control over substitution patterns. The combination of chlorine and fluorine substituents represents a relatively recent achievement in synthetic organic chemistry, reflecting advances in fluorination chemistry that occurred primarily during the latter half of the twentieth century.

Modern synthetic approaches to this compound likely employ sophisticated methodologies that combine traditional Friedel-Crafts acylation with contemporary halogenation techniques. The synthesis typically involves the reaction of appropriately substituted starting materials under carefully controlled conditions to achieve the desired substitution pattern while minimizing undesired side reactions. Industrial production methods may utilize continuous flow reactors and advanced purification techniques including recrystallization and chromatography to ensure high purity and yield, reflecting the increasing demand for precisely defined chemical intermediates in pharmaceutical and materials science applications.

Position in Halogenated Propiophenone Chemistry

This compound occupies a distinctive position within the extensive family of halogenated propiophenones, representing an advanced example of multiply substituted aromatic ketones that demonstrate the sophisticated control achievable in modern organic synthesis. The compound exemplifies the strategic combination of different halogen substituents to create molecules with tailored electronic and steric properties, positioning it among the more complex members of this chemical class. The presence of both chlorine and fluorine atoms on the same aromatic ring creates a unique electronic environment that distinguishes this compound from simpler monohalogenated or symmetrically dihalogenated analogues.

The chemical reactivity profile of this compound reflects the combined influence of multiple substituents, each contributing distinct electronic effects that collectively determine the overall molecular behavior. The chlorine substituent at the 2-position provides moderate electron-withdrawing character while contributing significant steric bulk, whereas the fluorine substituent at the 4-position exerts strong electron-withdrawing effects with minimal steric interference. This substitution pattern creates opportunities for regioselective chemical transformations that can exploit the differential reactivity of various molecular sites.

Comparative analysis with related halogenated propiophenones reveals the unique advantages offered by the specific substitution pattern present in this compound. Simple halogenated propiophenones such as 1-(2-Chloro-4-fluorophenyl)propan-1-one, bearing Chemical Abstracts Service number 149914-82-9, share the dihalogenated aromatic ring but lack the additional methylphenyl substituent that provides enhanced molecular complexity. The 4'-Fluoro-3-(2-methylphenyl)propiophenone variant, identified as Chemical Abstracts Service number 898789-48-5, demonstrates the significance of the chlorine substituent by its absence, revealing how halogen substitution dramatically influences molecular properties.

The compound's reactivity encompasses several important classes of chemical transformations that are characteristic of halogenated aromatic ketones. Oxidation reactions can convert the ketone functionality to corresponding carboxylic acid derivatives, while reduction processes may yield alcohol intermediates with preserved halogen substitution patterns. Substitution reactions offer opportunities for replacing halogen atoms with other functional groups, enabling the synthesis of diverse molecular analogues with modified properties.

| Compound | Chemical Abstracts Service Number | Halogen Pattern | Additional Substituents |

|---|---|---|---|

| This compound | 898789-85-0 | 2-Cl, 4-F | 2-methylphenyl |

| 1-(2-Chloro-4-fluorophenyl)propan-1-one | 149914-82-9 | 2-Cl, 4-F | None |

| 4'-Fluoro-3-(2-methylphenyl)propiophenone | 898789-48-5 | 4-F | 2-methylphenyl |

| 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone | 898789-66-7 | 3-Cl, 4-F | 2-methylphenyl |

The mechanism of action for this compound in chemical systems involves its ability to function as an electrophile in various chemical reactions, with the carbonyl carbon serving as the primary electrophilic center. The halogen substituents modulate this electrophilic character through their electron-withdrawing effects, while simultaneously providing sites for nucleophilic attack in appropriate reaction conditions. The compound's interaction with biological systems may involve specific binding to enzymes and receptors, potentially modulating their activity through mechanisms that are currently under investigation for their therapeutic potential.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(18)10-15(14)17/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQMXUAXGWCNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644037 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-85-0 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-4'-fluoroacetophenone Intermediate

A key intermediate, 2-chloro-4'-fluoroacetophenone, is prepared via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in the presence of ionic liquids as catalysts.

- Reaction Conditions:

- Temperature: 0–30 °C (insensitive to temperature within this range, no special heating/cooling required)

- Molar ratio of fluorobenzene to chloroacetyl chloride: 1.01–1.03:1

- Molar ratio of ionic liquid catalyst to chloroacetyl chloride: 0.5:1

- Reaction time: ~30 minutes at ~25 °C for >95% conversion

- Catalysts:

- Ionic liquids such as [emim]Cl-AlCl3 or [bmim]Cl-AlCl3 in various molar ratios (e.g., 0.5 to 0.8 equivalents relative to chloroacetyl chloride)

- Purification:

- Reduced pressure distillation at 130 °C and 10 mmHg to isolate the product

- Recycling:

- Ionic liquid catalyst can be recovered and reused after distillation

This method offers low energy consumption, minimal equipment investment, and high conversion efficiency.

Preparation of 2-Chloro-4-fluorotoluene (Precursor for 2-Methylphenyl Group)

The 2-methylphenyl moiety is introduced via 2-chloro-4-fluorotoluene, prepared by diazotization and fluorination of 2-chloro-4-aminotoluene:

- Reaction Conditions:

- Cooling anhydrous hydrogen fluoride to 0–5 °C

- Slow addition of 2-chloro-4-aminotoluene

- Addition of sodium nitrite, maintaining 0–10 °C for 1 hour

- Pyrolysis in two stages:

- Stage 1: Heating to 30 °C for 1.5–2 hours at constant rate

- Stage 2: Heating from 30 °C to 50 °C over 2.5–3 hours at constant rate

- Post-reaction cooling to 20 °C, organic phase separation, neutralization with sodium carbonate to pH 7–8

- Purification:

- Distillation to obtain high-purity 2-chloro-4-fluorotoluene

- Yields and Advantages:

Coupling to Form 2'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone

The final step involves coupling the 2-chloro-4'-fluoroacetophenone intermediate with the 2-methylphenyl group, typically via a Grignard or related organometallic reaction:

- Typical Procedure:

- Preparation of 1-(2-chloro-4-fluorophenyl)-3-(2-methylphenyl)-1-propanone by reaction of 2-chloro-4'-fluoroacetophenone with 2-methylphenylmagnesium bromide or chloride

- Reaction under inert atmosphere, controlled temperature

- Purification:

- Chromatographic purification (e.g., silica gel column chromatography with hexane/dichloromethane mixtures)

- Product Purity:

- Data Table: Key Reaction Parameters

| Step | Reaction | Reagents & Catalysts | Temperature (°C) | Molar Ratios | Reaction Time | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | Fluorobenzene, Chloroacetyl chloride, Ionic liquid ([emim]Cl-AlCl3) | 0–30 | Fluorobenzene:Chloroacetyl chloride = 1.01–1.03:1 Ionic liquid:Chloroacetyl chloride = 0.5:1 | ~30 min | Reduced pressure distillation (130 °C, 10 mmHg) | >95% conversion, catalyst recyclable |

| 2 | Diazotization and fluorination | 2-chloro-4-aminotoluene, Anhydrous HF, Sodium nitrite | 0–10 (diazotization), 30–50 (pyrolysis) | Aminotoluene:HF = ~2.5:1 Sodium nitrite:Aminotoluene = ~1:2 | Diazotization 1 h, Pyrolysis 4–5 h total | Distillation | Two-stage pyrolysis reduces impurities |

| 3 | Coupling (Grignard) | 2-chloro-4'-fluoroacetophenone, 2-methylphenylmagnesium halide | Controlled, typically 0–25 | Stoichiometric | Several hours | Chromatography | Product purity ~97% |

- The use of ionic liquids in the Friedel-Crafts acylation step significantly improves reaction efficiency and environmental profile by enabling catalyst recycling and reducing energy consumption.

- Controlled diazotization and pyrolysis conditions in the preparation of 2-chloro-4-fluorotoluene minimize side reactions and impurities, enhancing yield and safety.

- The final coupling step requires careful control of organometallic reagent preparation and reaction conditions to achieve high purity and yield of the target propiophenone derivative.

- NMR studies on related fluorinated acetophenone derivatives confirm the structural integrity and conformational preferences of the synthesized compounds, supporting the reliability of the synthetic methods.

The preparation of this compound involves a multi-step synthetic route starting from halogenated aromatic precursors. Key advances include the use of ionic liquid catalysts for Friedel-Crafts acylation, controlled diazotization and pyrolysis for fluorotoluene synthesis, and precise organometallic coupling techniques. These methods collectively provide efficient, high-yield, and high-purity synthesis routes suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential use in developing pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Key Observations:

- Halogen Effects : Chloro and fluoro groups at ortho/para positions enhance electrophilicity, facilitating nucleophilic aromatic substitution or coupling reactions .

- Functional Groups : Thiomethyl () and dioxane () moieties alter solubility and reactivity profiles, expanding applications in specialized syntheses.

Biological Activity

2'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone, a compound with the chemical formula C16H14ClFO, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

- IUPAC Name : 1-(2-chloro-4-fluorophenyl)-3-(2-methylphenyl)-1-propanone

- Molecular Weight : 276.74 g/mol

- CAS Number : 898789-85-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine and chlorine atoms in its structure enhances its binding affinity to specific enzymes and receptors, which may lead to various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus influencing cellular processes.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting signaling pathways critical for cell function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation in vitro.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation of cancer cells | |

| Anti-inflammatory | Decreased markers of inflammation |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial effects against Gram-positive and Gram-negative bacteria, the compound showed notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 25 µg/mL for both strains, indicating potential as a lead compound for antibiotic development.

Research Findings and Applications

The compound is being explored not only for its direct biological activities but also as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a scaffold for developing new pharmaceuticals targeting various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-chloro-4'-fluoro-3-(2-methylphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-methylphenylacetyl chloride and a chloro-fluoro-substituted benzene derivative. Alternatively, Suzuki-Miyaura cross-coupling may be employed to introduce the aryl groups. Light-mediated methods (e.g., photocatalysis) have shown promise for regioselective functionalization in similar propiophenone derivatives .

- Key Considerations : Optimize Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions, and control temperature (0–5°C) to minimize side products. For Suzuki coupling, use Pd(PPh₃)₄ as a catalyst and maintain inert conditions.

| Synthesis Method | Typical Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 60–75 | AlCl₃, 0–5°C, anhydrous DCM | |

| Suzuki-Miyaura Coupling | 50–65 | Pd(PPh₃)₄, K₂CO₃, 80°C, THF/H₂O |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data .

- Protocol : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Collect data at 100 K using a synchrotron source for high resolution. Use Olex2 or WinGX for structure solution and SHELXL for refinement.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodology : Combine experimental techniques (²H/¹³C isotopic labeling, HSQC, HMBC) with DFT calculations (B3LYP/6-311+G(d,p)) to reconcile discrepancies. For example, unexpected NOESY correlations may indicate conformational flexibility .

- Case Study : A ¹H NMR singlet at δ 2.3 ppm (expected as a doublet) could arise from accidental equivalence of protons. Verify via variable-temperature NMR or X-ray crystallography .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology : Use directing groups (e.g., meta-chloro substituents) to control substitution patterns. Computational modeling (e.g., Fukui indices) predicts reactive sites, while steric effects from the 2-methylphenyl group influence accessibility .

- Experimental Design : Perform competitive reactions with halogenated analogs to map electronic/steric contributions. Monitor via LC-MS and compare with DFT-predicted transition states .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodology : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Explore enzymatic catalysis or mechanochemical synthesis to reduce waste .

- Metrics : Calculate E-factors (kg waste/kg product) and atom economy for each route. Pilot studies show CPME improves E-factor by 30% compared to DCM .

Q. What are the challenges in characterizing degradation products under oxidative stress?

- Methodology : Use LC-HRMS with APCI ionization to detect hydroxylated or dehalogenated byproducts. Compare with radical trapping experiments (e.g., TEMPO) to identify reactive intermediates .

- Case Study : Under UV/H₂O₂ conditions, the fluoro substituent is preferentially cleaved, forming 3-(2-methylphenyl)propiophenone. Confirm via isotopic labeling (¹⁸O-H₂O) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and computational bond-length data?

- Resolution : Compare X-ray bond lengths (corrected for thermal motion) with gas-phase DFT results. For example, C-Cl bonds may appear shorter in X-ray due to crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .

| Bond Type | X-Ray (Å) | DFT (Å) | Discrepancy Cause |

|---|---|---|---|

| C-Cl | 1.75 | 1.79 | Crystal packing/thermal motion |

| C-F | 1.34 | 1.32 | Electron density delocalization |

Environmental and Safety Considerations

Q. What protocols ensure safe disposal of reaction waste containing halogenated byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.